2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Beschreibung

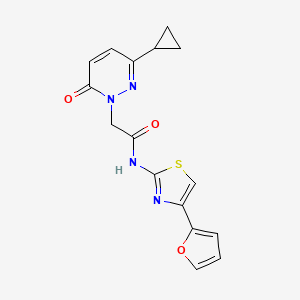

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazinone core linked via an acetamide bridge to a thiazole ring substituted with a furan moiety. The pyridazinone scaffold is known for its pharmacological relevance in modulating kinase activity and inflammation, while the thiazole-furan hybrid system may enhance bioavailability and target specificity .

Eigenschaften

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-14(8-20-15(22)6-5-11(19-20)10-3-4-10)18-16-17-12(9-24-16)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLZOJBQIHNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" typically involves multi-step organic synthesis protocols. One common approach begins with the preparation of the pyridazinone core, followed by the introduction of the cyclopropyl group through cycloaddition reactions. The thiazole moiety can be synthesized separately and then coupled with the pyridazinone intermediate. The final step involves the formation of the acetamide linkage via amide bond formation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may leverage high-throughput synthetic methods to ensure efficiency and yield. This might include the use of automated reactors, continuous flow systems, and optimization of reaction parameters such as temperature, pressure, and catalyst concentration. Purification processes such as crystallization, distillation, and chromatography are also crucial to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

"2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" can undergo a variety of chemical reactions including oxidation, reduction, substitution, and cyclization.

Oxidation: : The compound can be oxidized at the furan ring or at the cyclopropyl group.

Reduction: : Reduction reactions can target the pyridazinone moiety, converting it into a pyridazine derivative.

Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the furan ring.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

Depending on the reaction conditions, products can range from cyclopropyl alcohol derivatives to substituted thiazole-furan compounds.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anti-inflammatory Properties

Studies have shown that derivatives of pyridazinones can act as inhibitors of specific enzymes involved in inflammatory processes. The presence of the thiazole component enhances its pharmacological profile, potentially modulating signaling pathways related to inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various strains of bacteria and fungi. In vitro studies have assessed its efficacy using methods such as disc diffusion and minimum inhibitory concentration (MIC) assays. Results indicate that it possesses good antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Potential

Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with specific molecular targets makes it a candidate for further development in cancer therapy.

Case Studies

Several studies have documented the applications of this compound in various research contexts:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was conducted using various synthesized derivatives of the compound. The study revealed that certain derivatives exhibited enhanced activity against resistant strains, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Cyclopropyl Group : Contributes to overall stability and bioavailability.

- Thiazole Moiety : Enhances interactions with biological targets, increasing efficacy.

- Pyridazinone Core : Essential for maintaining anti-inflammatory and antimicrobial properties.

Wirkmechanismus

The compound's mechanism of action involves interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. For instance, it could inhibit an enzyme by binding to its active site or modulate gene expression by interacting with DNA.

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- Pyridazinone vs.

- Thiazole Substituents : The furan group in the target compound may improve metabolic stability compared to phenyl () or nitrobenzothiazole () groups, which are prone to oxidative metabolism .

- Acetamide Linker : The acetamide bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and hydrogen-bonding interactions .

Anticancer Activity

- The pyrimidinone-thiazole hybrid in showed 70% inhibition of VEGFR-2 at 10 µM, attributed to the electron-withdrawing bromophenyl and nitro groups enhancing target affinity .

- In contrast, coumarin-thiazole hybrids () exhibited moderate kinase inhibition (~40–60% yield in synthesis), with coumarin’s planar structure favoring intercalation into DNA or enzyme active sites .

Anti-Inflammatory Activity

Antimicrobial Activity

- GSK1570606A () inhibited Mycobacterium tuberculosis growth by targeting PanK and PyrG, with the pyridyl-thiazole system enabling dual-target engagement . The furan moiety in the target compound could mimic pyridyl’s π-stacking interactions.

Structure-Activity Relationship (SAR)

- Pyridazinone Modifications: Cyclopropyl substitution (target compound) may enhance metabolic stability over bulkier groups (e.g., indole in ), which could reduce bioavailability .

- Thiazole Substituents : Furan’s oxygen atom may form hydrogen bonds with target proteins, unlike phenyl () or nitro groups (), which rely on hydrophobic/electrostatic interactions .

- Linker Optimization : Methylation or piperazine incorporation () improves solubility, whereas the target compound’s simple acetamide linker prioritizes synthetic simplicity .

Biologische Aktivität

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridazinone core : A six-membered ring containing two nitrogen atoms and a carbonyl group.

- Cyclopropyl group : This moiety enhances the rigidity and steric properties of the molecule.

- Thiazole and furan substituents : These groups are known for their biological activity, contributing to the compound's pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N5O3S |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 2034268-04-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. One significant mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, the compound may exert therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Studies

Research has demonstrated that compounds similar to This compound exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings from relevant studies.

Anti-inflammatory Activity

Studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The presence of the furan moiety could enhance these effects by improving solubility and cellular uptake .

Anticancer Potential

Preliminary studies indicate that pyridazinone derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this pyridazinone have shown efficacy against various cancer types by targeting specific oncogenic pathways .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of related compounds:

- Inhibition of PDE Enzymes : A study demonstrated that a related pyridazinone inhibited PDE activity in vitro, leading to increased cAMP levels in human airway smooth muscle cells. This suggests potential applications in treating respiratory diseases .

- Antimicrobial Efficacy : In vitro tests showed that thiazole derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Research involving cell lines such as HeLa and MCF-7 revealed that compounds with similar structures induced significant cytotoxic effects, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.